

Application Notes and Protocols for (Z)-MDL 105519 in Brain Slice Preparations

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Compound of Interest

Compound Name: (Z)-MDL 105519

Cat. No.: B1663836

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Introduction

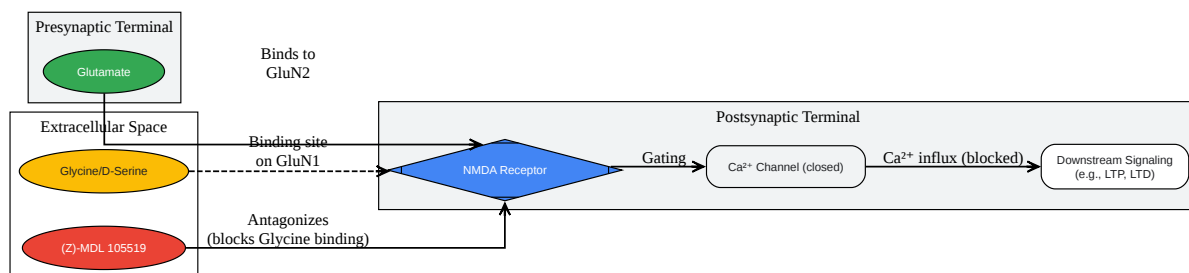
(Z)-MDL 105519 is a potent and selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. This characteristic makes it a valuable pharmacological tool for investigating the role of NMDA receptor signaling in various physiological and pathological processes within the central nervous system. Brain slice preparations offer an ex vivo model system that preserves the intricate synaptic circuitry of the brain, providing an ideal platform to study the effects of compounds like **(Z)-MDL 105519** on synaptic transmission and plasticity.

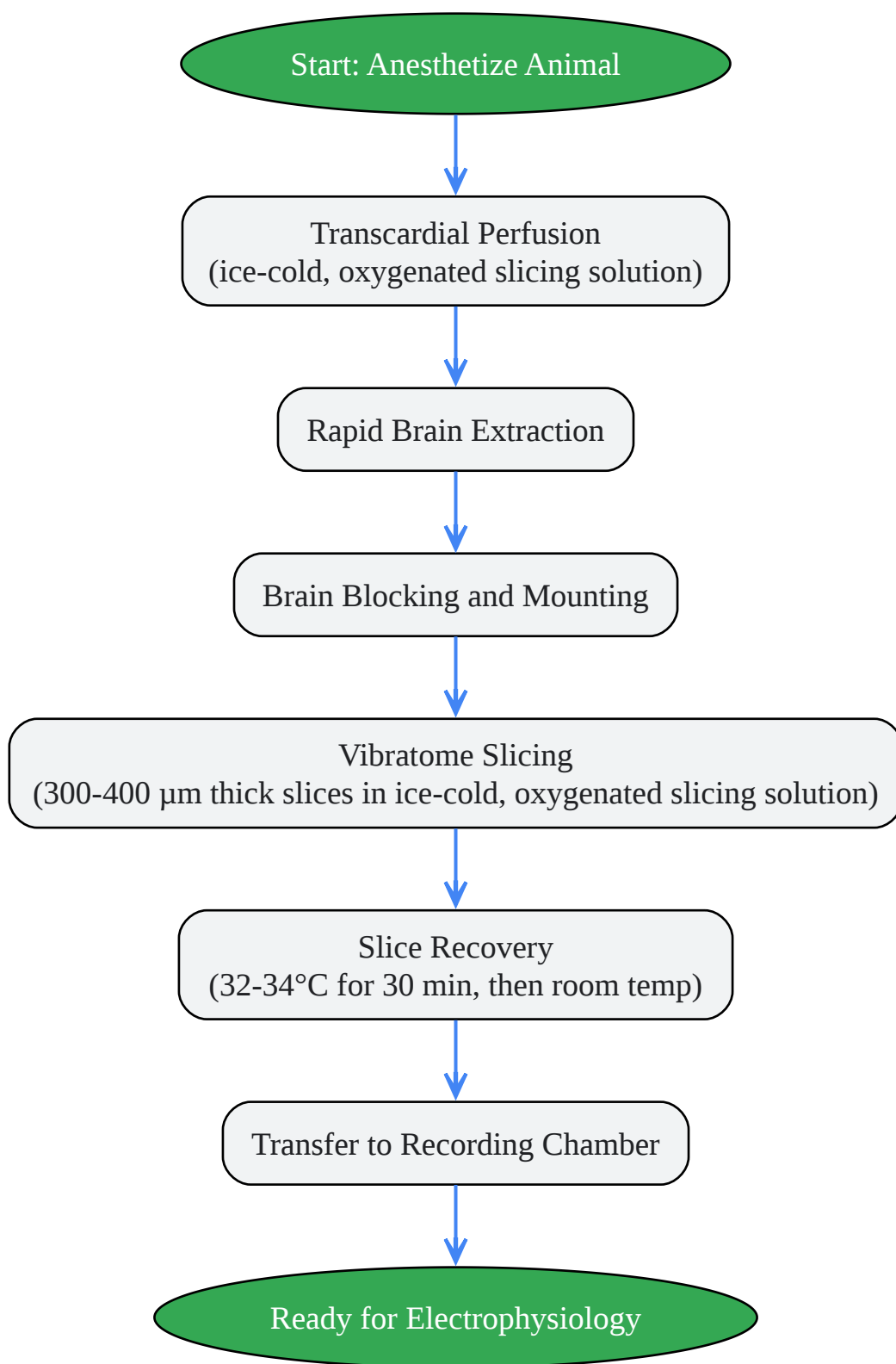
These application notes provide a comprehensive overview of the use of **(Z)-MDL 105519** in brain slice preparations, including its mechanism of action, quantitative data, and detailed experimental protocols for electrophysiological studies.

Mechanism of Action

(Z)-MDL 105519 exerts its effects by competitively binding to the glycine recognition site on the GluN1 subunit of the NMDA receptor. The binding of a co-agonist, typically glycine or D-serine, to this site is a prerequisite for the glutamate-mediated opening of the NMDA receptor ion channel. By occupying this site, **(Z)-MDL 105519** prevents co-agonist binding and, consequently, allosterically inhibits NMDA receptor activation. This leads to a reduction in

calcium influx through the NMDA receptor channel, thereby modulating downstream signaling cascades involved in synaptic plasticity and excitotoxicity.





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